molecular formula C20H27N3O4S B2470192 N-isopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-46-9

N-isopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2470192
CAS No.: 878058-46-9
M. Wt: 405.51
InChI Key: UBAFJXZIWDFMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-isopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide” is related to a 1,2,4-triazolone derivative . This compound is mentioned in a patent application filed by TAISHO PHARMACEUTICAL CO., LTD . The inventors listed for this patent are Nobutaka Hattori, Tomoko Ishizaka, Takeshi Kuwada, Naoki Miyakoshi, Youichi Shimazaki, Shin-ichi Shirokawa, Daisuke Wakasugi, and Mitsukane Yoshinaga .

Scientific Research Applications

Antibacterial Activity

Research has shown the synthesis of acetamide derivatives bearing heterocyclic cores like azinane and 1,3,4-oxadiazole, aimed at evaluating their antibacterial potentials. For instance, certain synthesized compounds have demonstrated moderate inhibitory effects on various bacterial strains, including Gram-negative bacterial strains, which are generally more resistant to antibiotics. These findings suggest potential applications in developing new antibacterial agents to combat resistant bacteria strains (Kashif Iqbal et al., 2017).

Anticancer Activity

In the field of anticancer research, sulfonamide-derived isatins have been explored for their cytotoxic effects on hepatocellular carcinoma cell lines. These compounds have shown variable in vitro cytotoxicity, with some exhibiting significant anticancer potential. The studies highlight the therapeutic promise of these compounds in managing hepatocellular carcinoma, particularly those with a high safety margin and notable efficacy in inhibiting cancer cell growth (M. Eldeeb et al., 2022).

Enzyme Inhibitory Activities

Compounds synthesized from acrylamides, including N-isopropyl acrylamide, have been evaluated for their enzyme inhibitory activities, demonstrating the role of such compounds in developing treatments targeting specific enzymes. This research area is significant for drug development, offering insights into the mechanistic actions of potential pharmaceuticals (Tobias Friedberger et al., 2012).

Molecular Docking and Synthesis for Anticancer Drugs

The synthesis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored, with structural elucidation and molecular docking analyses confirming their anticancer activities. These studies are crucial for the design and development of new anticancer drugs, enhancing our understanding of their interactions with cancer targets (Gopal Sharma et al., 2018).

Bioactive Sulfonamides for Cholinesterase Inhibition

Another area of application involves the synthesis of bioactive sulfonamides bearing the piperidine nucleus, showing talented activity against cholinesterase enzymes. This research underscores the potential of such compounds in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (H. Khalid, 2012).

Properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-15(2)21-19(24)14-28(26,27)18-12-23(17-9-5-4-8-16(17)18)13-20(25)22-10-6-3-7-11-22/h4-5,8-9,12,15H,3,6-7,10-11,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAFJXZIWDFMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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